3-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a phenyl group and a methoxy group linked to a pyrrolidine sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the phenyl and methoxy groups. The pyrrolidine sulfonyl moiety is then attached through a series of substitution reactions. Common reagents used in these steps include phenylboronic acid, methanesulfonyl chloride, and pyrrolidine. Reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridazine ring and the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
3-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and biological activities.
Pyridazine derivatives: Compounds such as 4,5-dihydro-6-phenylpyridazinone exhibit similar pharmacological properties.
Uniqueness
3-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C19H24N4O3S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-phenyl-6-[(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)methoxy]pyridazine |
InChI |
InChI=1S/C19H24N4O3S/c24-27(25,22-11-4-5-12-22)23-13-10-16(14-23)15-26-19-9-8-18(20-21-19)17-6-2-1-3-7-17/h1-3,6-9,16H,4-5,10-15H2 |
InChI Key |
HAGFEYNFATYJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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